1-(4-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone
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Overview
Description
1-(4-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties
Mechanism of Action
Target of Action
Compounds with a similar thiazole ring have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with their targets in various ways, leading to a range of biological effects . For instance, some thiazole derivatives have shown significant analgesic and anti-inflammatory activities .
Biochemical Pathways
Thiazole derivatives have been found to impact a variety of biochemical pathways, contributing to their diverse biological activities .
Pharmacokinetics
The solubility of thiazole, a component of this compound, in water, alcohol, and ether, suggests potential routes of absorption and distribution
Result of Action
Thiazole derivatives have been found to exhibit a range of effects at the molecular and cellular level, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
The solubility of thiazole, a component of this compound, in various solvents suggests that the compound’s action could potentially be influenced by the solvent environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone typically involves multiple steps:
Formation of Benzothiazole Core: The benzothiazole core is synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid.
Introduction of Piperazine Moiety: The intermediate compounds are then treated with 1-(2-chloroethyl)piperidine hydrochloride to introduce the piperazine moiety.
Final Coupling: The final step involves coupling the intermediate with ethanone derivatives under specific reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The benzothiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Introduction of various functional groups onto the benzothiazole ring.
Scientific Research Applications
1-(4-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone has several scientific research applications:
Medicinal Chemistry: Used in the development of anti-inflammatory and anticancer drugs.
Biological Studies: Investigated for its potential to inhibit specific enzymes and pathways involved in disease processes.
Industrial Applications: Potential use in the synthesis of dyes and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides.
Indole Derivatives: Compounds such as N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide.
Uniqueness
1-(4-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its nitro group, benzothiazole core, and piperazine moiety collectively contribute to its potential as a versatile compound in various scientific and industrial applications .
Properties
IUPAC Name |
1-[4-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4S/c1-13(25)14-2-4-15(5-3-14)19(26)22-8-10-23(11-9-22)20-21-17-7-6-16(24(27)28)12-18(17)29-20/h2-7,12H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMWFCRYRCBTXKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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